3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is a complex organic compound with the molecular formula C13H21NO4. This compound is characterized by the presence of a cyclopropane ring, a morpholine derivative, and a carboxylic acid group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with a cyclopropane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: A simpler analog without the morpholine derivative.
4-Morpholinecarboxylic acid: Contains the morpholine ring but lacks the cyclopropane moiety.
2,6-Dimethylmorpholine: A related compound with similar structural features.
Uniqueness
3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is unique due to the combination of its cyclopropane ring and morpholine derivative. This structural complexity imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-7-5-14(6-8(2)18-7)11(15)9-10(12(16)17)13(9,3)4/h7-10H,5-6H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCIXOYTXXAQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2C(C2(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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